3-Amino-N-butyl-N-methylbenzene-1-sulfonamide 3-Amino-N-butyl-N-methylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1016528-39-4
VCID: VC5459187
InChI: InChI=1S/C11H18N2O2S/c1-3-4-8-13(2)16(14,15)11-7-5-6-10(12)9-11/h5-7,9H,3-4,8,12H2,1-2H3
SMILES: CCCCN(C)S(=O)(=O)C1=CC=CC(=C1)N
Molecular Formula: C11H18N2O2S
Molecular Weight: 242.34

3-Amino-N-butyl-N-methylbenzene-1-sulfonamide

CAS No.: 1016528-39-4

Cat. No.: VC5459187

Molecular Formula: C11H18N2O2S

Molecular Weight: 242.34

* For research use only. Not for human or veterinary use.

3-Amino-N-butyl-N-methylbenzene-1-sulfonamide - 1016528-39-4

Specification

CAS No. 1016528-39-4
Molecular Formula C11H18N2O2S
Molecular Weight 242.34
IUPAC Name 3-amino-N-butyl-N-methylbenzenesulfonamide
Standard InChI InChI=1S/C11H18N2O2S/c1-3-4-8-13(2)16(14,15)11-7-5-6-10(12)9-11/h5-7,9H,3-4,8,12H2,1-2H3
Standard InChI Key VTGVFUXEOWKYOB-UHFFFAOYSA-N
SMILES CCCCN(C)S(=O)(=O)C1=CC=CC(=C1)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-amino-N-butyl-N-methylbenzene-1-sulfonamide is C₁₁H₁₈N₂O₂S, with a molecular weight of 242.34 g/mol. The IUPAC name, 3-amino-N-butyl-N-methylbenzenesulfonamide, reflects its substituents: an amino group at position 3, a butyl group attached to the sulfonamide nitrogen, and a methyl group on the same nitrogen atom. The SMILES notation (CCCCN(C)S(=O)(=O)C1=CC=CC(=C1)N) and InChIKey (VTGVFUXEOWKYOB-UHFFFAOYSA-N) provide precise descriptors for its structure.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.1016528-39-4
Molecular FormulaC₁₁H₁₈N₂O₂S
Molecular Weight242.34 g/mol
IUPAC Name3-amino-N-butyl-N-methylbenzenesulfonamide
SMILESCCCCN(C)S(=O)(=O)C1=CC=CC(=C1)N
InChIKeyVTGVFUXEOWKYOB-UHFFFAOYSA-N

The compound’s sulfonamide group (-SO₂NH-) contributes to its polarity, influencing solubility and reactivity. While exact solubility data are unavailable, analogous sulfonamides typically exhibit moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water.

Synthesis and Manufacturing

The synthesis of 3-amino-N-butyl-N-methylbenzene-1-sulfonamide involves reacting a substituted benzene sulfonyl chloride with N-butyl-N-methylamine. A representative pathway includes:

  • Sulfonation: Introduction of the sulfonamide group via reaction of 3-aminobenzenesulfonyl chloride with N-butyl-N-methylamine in the presence of a base (e.g., pyridine).

  • Purification: Isolation via column chromatography or recrystallization to achieve high purity.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
SulfonationN-butyl-N-methylamine, pyridine, 0–5°C~75%
PurificationEthyl acetate/hexane chromatography>95% purity

Reaction temperature and solvent selection critically impact yield. For instance, pyridine acts as both a base and solvent, neutralizing HCl byproducts and enhancing nucleophilicity. Alternative routes may utilize microwave-assisted synthesis to reduce reaction times .

Biological Activities and Mechanism of Action

Sulfonamides are renowned for their antibacterial properties, primarily through inhibition of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. 3-Amino-N-butyl-N-methylbenzene-1-sulfonamide’s mechanism likely mirrors this action, where the sulfonamide group mimics para-aminobenzoic acid (PABA), competitively binding DHPS and disrupting tetrahydrofolate production.

Table 3: Hypothesized Biological Targets

TargetFunctionPotential ApplicationSource
Dihydropteroate synthaseBacterial folate synthesisAntibacterial agent
Carbonic anhydrasepH regulation in tissuesAntiglaucoma therapy

Modifications to the sulfonamide structure, such as alkyl chain lengthening, enhance binding affinity to DHPS by improving hydrophobic interactions. Comparative studies with 3-amino-N-ethyl-5-methylbenzene-1-sulfonamide (CAS No. N/A) suggest that bulkier substituents (e.g., butyl vs. ethyl) may increase metabolic stability .

Applications in Medicinal Chemistry

This compound’s dual alkyl groups (butyl and methyl) optimize its lipophilicity, balancing membrane permeability and solubility—a critical factor in drug design. Research highlights its potential in:

  • Antibacterial Agents: Structural analogs show efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 2–8 µg/mL.

  • Enzyme Inhibitors: Sulfonamides are explored as inhibitors of carbonic anhydrase IX/XII for cancer therapy .

Table 4: Comparative Analysis with Related Sulfonamides

CompoundMolecular WeightKey SubstituentsBioactivitySource
3-Amino-N-butyl-N-methylbenzene-1-sulfonamide242.34 g/molButyl, methylDHPS inhibition
3-Amino-N,N-diethylbenzene-1-sulfonamide228.31 g/molDiethylAntibacterial
N-butyl-N-methyl-3-(methylamino)propane-1-sulfonamide222.35 g/molPropane chainNeurological research

Analytical Characterization

Structural confirmation relies on spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR signals at δ 1.2–1.5 ppm (butyl CH₂), δ 2.8 ppm (N-CH₃), and δ 6.7–7.3 ppm (aromatic protons).

  • Mass Spectrometry (MS): Molecular ion peak at m/z 242.34 (M⁺).

  • Infrared (IR) Spectroscopy: Stretching vibrations at 1150 cm⁻¹ (S=O) and 3350 cm⁻¹ (N-H).

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